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HIV-1 gag Protein p17 (76-84)

HLA-A2 stability peptide-MHC off-rate tetramer quality control

Researchers studying Subtype A HIV-1 immunity risk invalidating CTL data by using the Subtype B consensus peptide SLYNTVATL instead of the Subtype A-specific SLFNTVATL. This F→Y variant at epitope position 3 produces quantifiably distinct immunological properties. • HLA-A*02:01-restricted CD8+ CTL epitope; consensus sequence for HIV-1 Subtype A (East Africa & SE Asia). • Validated CTL antagonist-abrogates target cell lysis at antagonist-to-agonist ratios as low as 1:10. pMHC complexes exhibit ~33% reduced stability at 24 h vs. SLYNTVATL. • ≥95% purity by HPLC; mass spec-verified SLFNTVATL sequence (Phe at position 3, not Tyr). Lyophilized; -20°C storage. Lot-specific QC documentation available.

Molecular Formula C₄₄H₇₂N₁₀O₁₅
Molecular Weight 981.11
Cat. No. B1578697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 gag Protein p17 (76-84)
Molecular FormulaC₄₄H₇₂N₁₀O₁₅
Molecular Weight981.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20

HIV-1 gag Protein p17 (76-84) SLFNTVATL: Procurement-Relevant Immunological Profile for an HLA-A*0201-Restricted CTL Epitope


HIV-1 gag Protein p17 (76-84), sequence SLFNTVATL (also designated SFL9), is a 9‑mer linear peptidic epitope derived from the matrix protein (p17) of HIV-1 Gag. It is restricted by HLA-A*02:01 and functions as a CD8+ cytotoxic T lymphocyte (CTL) epitope [1]. This peptide represents the consensus sequence of HIV-1 Subtype A [2] and is recognized as a natural variant of the extensively studied SL9 epitope SLYNTVATL (p17 77-85), differing by a single F→Y substitution at epitope position 3 (HXB2 position 79) [3]. It is classified as an immunodominant epitope during chronic HIV-1 infection, with cross-reactive recognition by approximately one-third of single amino acid substitution variants [4].

Why HIV-1 gag p17 (76-84) SLFNTVATL Cannot Be Substituted by Generic p17 Epitope Peptides: Functional Antagonism, Differential HLA Stability, and Subtype-Specific Consensus Evidence


The p17 (76-84) SLFNTVATL peptide and its closest analog p17 (77-85) SLYNTVATL differ by a single amino acid, yet this conservative substitution (Phe→Tyr at position 3) produces quantifiably divergent immunological properties. SLFNTVATL–HLA-A*02:01 complexes exhibit ~33% greater instability over 24 hours than SLYNTVATL complexes [1]. Critically, SLFNTVATL has been demonstrated to act as a CTL antagonist, abrogating target cell lysis at antagonist-to-agonist ratios as low as 1:10 when co-presented with the index peptide [2]. Furthermore, SLFNTVATL is the consensus epitope for HIV-1 Subtype A, while SLYNTVATL is the Subtype B consensus [3]; thus, experiments focused on Subtype A or cross-clade immunity require the SLFNTVATL sequence. Substituting SLFNTVATL for SLYNTVATL without accounting for these differences risks invalidating CTL recognition assay results, misinterpreting immune escape data, and compromising tetramer-based enumeration studies.

Quantitative Differentiation Evidence for HIV-1 gag Protein p17 (76-84) SLFNTVATL: Head-to-Head Comparisons with SLYNTVATL and Related Epitope Variants


HLA-A*02:01–Peptide Complex Stability at 24 Hours: SLFNTVATL Complexes Are 33% Less Stable Than SLYNTVATL Complexes

In a direct head-to-head comparison, HLA-A*02:01 complexes refolded with SLFNTVATL (SLfNTVATL) displayed only 67% residual reactivity after 24 hours, compared with 100% for SLYNTVATL complexes, as measured by tetramer-based detection [1]. This 33% relative reduction in complex stability is attributed to an increased off-rate for the variant peptide, while the on-rate (Kon) was similar across variant complexes [1][2]. The index peptide SLYNTVATL exhibits an unusually strong binding affinity (Kd 82 nM at 25°C) and slow off-rate (Koff 1.6 × 10⁻² s⁻¹) [2].

HLA-A2 stability peptide-MHC off-rate tetramer quality control

CTL Antagonist Activity: SLFNTVATL Abrogates Target Cell Lysis at a 1:10 Antagonist-to-Agonist Ratio

SLFNTVATL (SLfNTVATL) has been experimentally demonstrated to act as a CTL antagonist, abrogating lysis of target cells when co-presented with the agonist peptide SLYNTVATL. Antagonism was observed at an antagonist-to-agonist ratio as low as 1:10 in SLYNTVATL-specific CTL line 9300868 [1]. This antagonistic property is not shared by all SL9 variants; indeed, most naturally occurring mutants escaped killing, and the majority acted as CTL antagonists [2]. The antagonist activity of SLFNTVATL introduces a functional dimension that is absent from the index peptide SLYNTVATL and from other variants such as SLYNTIATL, which lack documented antagonist behavior [1].

CTL antagonism altered peptide ligand immune escape

Differential Conformational Structure When Bound to HLA-A2: SLFNTVATL and SLYNTVATL Adopt Distinct Peptide-MHC Conformations

X-ray crystallographic analysis of HLA-A*02:01 complexes revealed that SLFNTVATL and SLYNTVATL adopt markedly different conformations when bound to the MHC groove [1]. This structural difference is notable because T cell receptor (TCR) recognition of variants of both peptides implies that they converge to the same conformation in the ternary TCR–peptide–MHC complex, preceded by identical on-rate kinetics of TCR binding [1]. The conformational distinction in the binary peptide-MHC state has direct implications for the immunogenicity hierarchy: 171 single amino acid variants of SLFNTVATL were tested, and only approximately one-third (57/171) were recognized by CTL clones [1], indicating narrow TCR cross-reactivity for the SLFNTVATL-based repertoire compared with the more broadly recognized SLYNTVATL [2].

peptide-MHC structure TCR recognition conformational epitope

Subtype-Specific Consensus: SLFNTVATL Is the HLA-A*0201-Restricted Epitope Consensus for HIV-1 Subtype A, Not Subtype B

The Los Alamos HIV Immunology Database establishes that SLFNTVATL (SLfNtvatL) is the consensus sequence for HIV-1 Subtype A, while SLYNTVATL (SLyNTVATL) is the consensus for Subtype D, and the B clade consensus carries SLYNTVATL [1]. In chronic patient cohorts, the SLfNTVATL variant was detected in 76% of HLA-A*0201-positive patients versus only 25% of HLA-A*02-negative patients, indicating HLA-linked selection pressure specific to this variant [2]. Furthermore, epitope prediction algorithms show differential recognition: ANN predicts all four variants (SLYNTVATL, SLfNTVATL, SLYNTvAVL, SLYNTiAVL) would be recognized, while BIMAS only predicts recognition of SLYNTVATL and SLfNTVATL [3], underscoring that computational epitope prediction outputs are sequence-dependent and cannot be interchanged.

HIV-1 subtype epitope consensus cross-clade CTL response

Procurement-Guided Application Scenarios for HIV-1 gag Protein p17 (76-84) SLFNTVATL Where Differential Properties Are Decisive


HIV-1 Subtype A Vaccine Immunogenicity Studies: SLFNTVATL as the Obligate Epitope for ELISPOT and ICS Readouts

For vaccine candidates targeting Subtype A HIV-1 (prevalent in East Africa and parts of Southeast Asia), SLFNTVATL is the consensus CTL epitope and must be used as the stimulating peptide in IFN-γ ELISPOT and intracellular cytokine staining (ICS) assays [1]. Using SLYNTVATL (Subtype B/D consensus) in a Subtype A-focused study would interrogate a non-cognate antigen and yield responses that do not reflect genuine anti-Subtype A immunity [1]. Procurement specifications for this application must include: (a) sequence verification by mass spectrometry confirming the SLFNTVATL sequence (not SLYNTVATL), (b) purity ≥95% by HPLC, and (c) documented absence of antagonist activity at concentrations up to 10 µM to avoid false-negative ELISPOT results [2].

MHC Tetramer Production for Subtype A-Specific CD8+ T Cell Enumeration: Stability-Aware Procurement Specifications

When manufacturing HLA-A*02:01–SLFNTVATL tetramers for flow cytometric enumeration of Subtype A-specific CD8+ T cells, the 33% reduction in complex stability at 24 hours relative to SLYNTVATL tetramers must be explicitly addressed [1]. Procurement specifications should require: (a) peptide purity ≥98% to minimize truncated sequences that further destabilize complexes, (b) lyophilized format stored at -80°C with desiccant, (c) lot-specific stability certification documenting tetramer decay kinetics, and (d) freshly prepared working dilutions used within 4 hours of reconstitution [1]. Tetramer manufacturers should report lot-specific residual reactivity at 24 h as a release criterion.

CTL Antagonism Mechanism Studies: SLFNTVATL as a Defined Altered Peptide Ligand Tool

SLFNTVATL is one of the few naturally occurring HIV-1 CTL epitope variants with experimentally validated antagonist activity, capable of abrogating lysis at antagonist-to-agonist ratios as low as 1:10 [1]. This makes it a defined tool compound for studying T cell antagonism, TCR signaling modulation, and immune escape mechanisms. For this application, procurement must specify: (a) exact SLFNTVATL sequence (F at position 3, not Y), (b) confirmation of antagonist activity in a CTL killing assay using the standard SLYNTVATL-specific CTL line 9300868 or equivalent, and (c) a Certificate of Analysis documenting endotoxin levels <0.1 EU/µg to exclude confounding TLR-mediated effects on CTL function [2].

Cross-Clade T Cell Cross-Reactivity Mapping: Structural and Functional Comparator Requiring Both SLFNTVATL and SLYNTVATL

For studies mapping the breadth of T cell cross-reactivity across HIV-1 subtypes, SLFNTVATL and SLYNTVATL must be procured as a matched pair with identical formulation, purity, and lot-traceable quality control [1][2]. The distinct peptide-MHC conformations [3] and differential TCR recognition patterns (33% variant recognition for SLFNTVATL-based scans) [3] mean that side-by-side comparisons require both peptides from a single synthesis batch to eliminate inter-lot variability as a confounding factor. Procurement should request paired lots with HPLC traces, mass spectra, and residue-level amino acid analysis for both peptides.

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